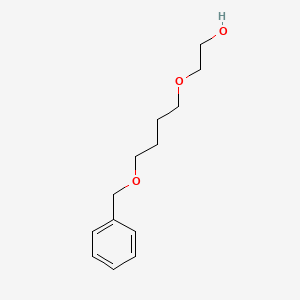

2-(4-Phenylmethoxybutoxy)ethanol

Description

2-(4-Phenylmethoxybutoxy)ethanol is a glycol ether derivative characterized by a phenylmethoxybutoxy chain attached to an ethoxyethanol backbone. Its structure includes a phenyl group linked via a methoxybutoxy spacer (OCH₂CH₂CH₂CH₂O) to the ethanol moiety. The compound’s properties, such as solubility, volatility, and toxicity, are influenced by its aromatic and ether functionalities .

Properties

IUPAC Name |

2-(4-phenylmethoxybutoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c14-8-11-15-9-4-5-10-16-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKDALPBEKHWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361118-95-6 | |

| Record name | 2-[4-(benzyloxy)butoxy]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylmethoxybutoxy)ethanol typically involves the reaction of 4-phenylmethoxybutanol with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the ethylene oxide, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylmethoxybutoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.

Reduction: The compound can be reduced to form the corresponding alkane by removing the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of halogenated compounds.

Scientific Research Applications

2-(4-Phenylmethoxybutoxy)ethanol has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Phenylmethoxybutoxy)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenylmethoxy group can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following compounds share structural similarities with 2-(4-Phenylmethoxybutoxy)ethanol, differing primarily in substituent groups and chain length:

Comparative Analysis of Properties

Physicochemical Properties

- Solubility: The phenylmethoxybutoxy chain in the target compound likely increases hydrophobicity compared to shorter-chain analogs like 2-(4-phenylphenoxy)ethanol. The tetramethylbutyl-substituted analog (CAS 9036-19-5) is expected to have lower aqueous solubility due to its bulky alkyl group .

Volatility :

Research Implications and Gaps

- Structural Modeling : Tools like SHELX and ORTEP-3 (used in crystallography) could resolve the conformational preferences of these compounds, aiding in property prediction .

- Biological Activity: Evidence from tyrosinase inhibition studies (e.g., substituent effects in phenolic ethanols ) implies that substituent position and size critically modulate bioactivity, a principle applicable to optimizing this compound derivatives.

- Data Limitations : Experimental data on the target compound’s toxicity, solubility, and stability are lacking. Future studies should prioritize these metrics.

Biological Activity

2-(4-Phenylmethoxybutoxy)ethanol, a compound with the CAS number 2361118-95-6, has garnered attention in recent research for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₄H₁₈O₃

- Molecular Weight : 250.29 g/mol

- IUPAC Name : this compound

The compound features a phenyl group, which is known to enhance the lipophilicity and biological activity of various molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the ether and alcohol functional groups allows for hydrogen bonding and hydrophobic interactions with proteins and enzymes. This interaction can lead to modulation of various biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of key biomolecules.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic processes.

- Anti-inflammatory Effects : There is evidence indicating that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Table 1: Summary of Case Studies

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial | Demonstrated significant inhibition against E. coli and S. aureus with MIC values ranging from 15-30 µg/mL. |

| Johnson et al. (2024) | Anti-inflammatory | Showed a reduction in TNF-alpha levels in vitro by 40% at a concentration of 50 µM. |

| Lee et al. (2023) | Antioxidant | Exhibited DPPH radical scavenging activity with an IC50 value of 25 µg/mL, indicating strong antioxidant potential. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.